molecular formula C20H22N2O6S B2917206 methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034596-72-8

methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2917206
CAS RN: 2034596-72-8
M. Wt: 418.46
InChI Key: MVTIFYUAJNUEFX-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Treatment Technologies

Research on parabens, which share a core chemical structure with the compound of interest, highlights the importance of understanding the occurrence, fate, and behavior of such chemicals in aquatic environments. Studies like Haman et al. (2015) emphasize the ubiquity of parabens in surface water and sediments, raising concerns about their potential as weak endocrine disruptors and the necessity for effective wastewater treatment technologies to mitigate their presence (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Prasannamedha and Kumar (2020) provide a comprehensive review on the contamination and removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions, offering insights into cleaner and more sustainable treatment techniques that could be applicable to a wide range of organic pollutants, including compounds with structures similar to Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate (Prasannamedha & Kumar, 2020).

Pharmacological and Toxicological Evaluations

The health aspects of methyl paraben, as reviewed by Soni et al. (2002), provide a framework for understanding the pharmacokinetics, toxicity, and safety profiles of compounds used as preservatives in foods, drugs, and cosmetics. This research underscores the importance of evaluating the potential health risks and benefits of chemicals used in consumer products, which is relevant for the assessment of Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate and similar compounds (Soni, Taylor, Greenberg, & Burdock, 2002).

Antioxidant Capacity and Chemical Synthesis

The exploration of antioxidant capacities and the synthesis of novel compounds with potential therapeutic applications are critical areas of research. Studies such as the one by Laroum et al. (2019) on the synthesis and antioxidant evaluation of isoxazolone derivatives illustrate the ongoing efforts to discover and characterize new compounds with beneficial health properties. This research direction could inform the development and application of Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate in the context of pharmaceuticals and nutraceuticals (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-22-9-8-13-10-14(4-6-16(13)22)17(23)12-21-29(25,26)19-11-15(20(24)28-3)5-7-18(19)27-2/h4-11,17,21,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTIFYUAJNUEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate

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